Trigothysoid N

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Cancer Research

Trigothysoid N, a natural daphnane diterpenoid obtained from Trigonostemon thyrsoideus, has shown strong ability to inhibit the proliferation of A549 cells . It interrupts the cell cycle and inhibits tumor proliferation and migration by targeting mitochondria, regulating the STAT3/FAK signal pathway, and suppressing angiogenesis . This makes it a potential therapeutic agent against non-small cell lung cancer (NSCLC) .

Insecticidal Applications

Rediocide A, a highly modified daphnane from Trigonostemon reidioides, exhibits potent insecticidal activity . It’s currently used for flea control .

G-Protein-Coupled Receptor (GPCR) Research

Rediocide A has been found to induce G-protein-coupled receptor desensitization via activation of conventional Protein Kinase C . This makes it a valuable tool in the study of GPCR signaling pathways .

Life-Span Control

Rediocide A has been identified as a small-molecule antagonist of Methuselah (Mth), a Drosophila G-protein-coupled receptor (GPCR) involved in life-span control .

Chemical Constituents of Trigonostemon Plants

Trigothysoid N is one of the structurally diverse compounds discovered in the Trigonostemon genus of plants . Diterpenoids and alkaloids are the major and most important components of Trigonostemon plants, and are also the hot topics in synthetic chemistry .

Biosynthetic Considerations

The biosynthetic considerations of the major metabolites of Trigonostemon plants, including Trigothysoid N, are a significant area of research .

Mechanism of Action

Target of Action

Trigothysoid N, also known as Rediocide A, is a natural daphnane diterpenoid obtained from Trigonostemon thyrsoideus . It primarily targets mitochondria and the STAT3/FAK signaling pathway . Mitochondria play a crucial role in energy production and apoptosis, while the STAT3/FAK pathway is involved in cell survival, proliferation, and migration .

Mode of Action

Trigothysoid N interacts with its targets to inhibit tumor proliferation and migration . It interrupts the cell cycle, thereby inhibiting the proliferation of A549 cells . By targeting mitochondria, it can induce apoptosis, a form of programmed cell death . Additionally, by regulating the STAT3/FAK signaling pathway, it can inhibit cell migration .

Biochemical Pathways

Trigothysoid N affects the cell cycle and the STAT3/FAK signaling pathway . The cell cycle is a series of events that lead to cell division and duplication. Any disruption in this cycle can lead to cell death or prevent cell proliferation . The STAT3/FAK pathway is involved in various cellular processes, including cell survival, proliferation, and migration . Trigothysoid N’s regulation of this pathway can lead to inhibited tumor proliferation and migration .

Pharmacokinetics

It is known that it has a strong ability to inhibit the proliferation of a549 cells This suggests that it may have good bioavailability and effective distribution within the body

Result of Action

Trigothysoid N has been shown to inhibit tumor proliferation and migration . It does this by interrupting the cell cycle, targeting mitochondria, regulating the STAT3/FAK signaling pathway, and suppressing angiogenesis . These actions result in the inhibition of tumor growth and the prevention of tumor spread .

Future Directions

properties

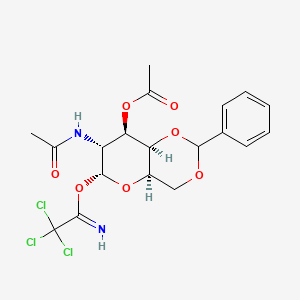

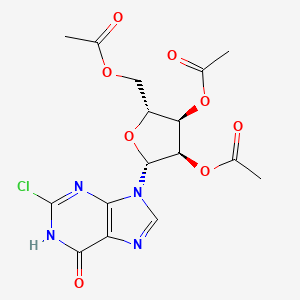

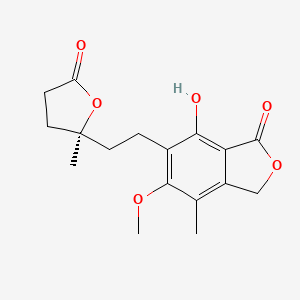

IUPAC Name |

[6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H58O13/c1-22(2)18-32(47)52-29-14-10-11-15-31(46)53-34-23(3)19-30-41(34,50)38(48)40(21-45)36(54-40)33-37-43(51,39(6,49)20-26-16-17-28(29)24(26)4)35-25(5)42(30,33)57-44(55-35,56-37)27-12-8-7-9-13-27/h7-15,22-26,28-30,33-38,45,48-51H,16-21H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVYYYQORHVVFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)CC(C)C)O)O)CO)OC(O5)(O4)C9=CC=CC=C9)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H58O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trigothysoid N | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)